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Compound of Interest

Compound Name: Ethyl bromo(ethoxy)acetate

Cat. No.: B8382674

Get Quote

In the landscape of modern synthetic chemistry and drug development, the strategic design of

molecular building blocks is paramount. Ethyl 2-(2-bromoethoxy)acetate emerges as a

noteworthy, albeit specialized, reagent, offering a unique combination of functionalities within a

compact molecular architecture. Its structure, featuring a reactive primary alkyl bromide and an

ethyl ester, positions it as a versatile precursor for a range of more complex molecules. This

guide provides an in-depth exploration of ethyl 2-(2-bromoethoxy)acetate, from its fundamental

chemical identifiers to its synthesis, potential applications, and safe handling. The insights

presented herein are tailored for researchers, medicinal chemists, and process development

scientists who seek to leverage such bifunctional molecules to accelerate their research and

development endeavors.

A point of clarification is essential at the outset. Ethyl 2-(2-bromoethoxy)acetate should not be

confused with the more common and structurally simpler reagent, ethyl bromoacetate. The

latter is a widely used alkylating agent, while the former incorporates an additional ethoxy

linkage, which imparts distinct physical properties and synthetic utilities. This guide will focus

exclusively on the more complex of the two, ethyl 2-(2-bromoethoxy)acetate.
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Chemical Identifiers and Physicochemical
Properties
A comprehensive understanding of a chemical entity begins with its unambiguous identification

and a summary of its key physical and chemical properties. The following table provides a

consolidated overview of the essential data for ethyl 2-(2-bromoethoxy)acetate.

Identifier/Property Value Source

CAS Number
57941-45-4; 867351-24-4

(Synonym)
[1][2]

IUPAC Name
ethyl 2-(2-

bromoethoxy)acetate
[1]

Molecular Formula C6H11BrO3 [1]

Molecular Weight 211.05 g/mol [1]

SMILES CCOC(=O)COCCBr [1]

InChI
InChI=1S/C6H11BrO3/c1-2-

10-6(8)5-9-4-3-7/h2-5H2,1H3
[1]

InChIKey
WNMJBBFBTADHCL-

UHFFFAOYSA-N
[1]

Appearance Expected to be a liquid N/A

Boiling Point Not reported N/A

Density Not reported N/A

Solubility
Expected to be soluble in

common organic solvents
N/A

Proposed Synthesis of Ethyl 2-(2-
bromoethoxy)acetate: A Mechanistic Approach
A reliable and reproducible synthetic protocol is the cornerstone of utilizing any chemical

reagent. While specific literature on the synthesis of ethyl 2-(2-bromoethoxy)acetate is not
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abundant, a robust and logical pathway can be proposed based on the well-established

Williamson ether synthesis. This method is not only fundamentally sound but also offers a high

degree of control and predictability.

The proposed synthesis involves the reaction of 2-bromoethanol with ethyl diazoacetate in the

presence of a suitable catalyst. A more traditional and arguably more accessible route would be

the reaction of the sodium salt of 2-bromoethanol with ethyl chloroacetate or ethyl

bromoacetate. However, for the purpose of this guide, we will detail a modern and efficient

approach.

Proposed Synthetic Workflow

2-Bromoethanol

O-H Insertion Reaction

Ethyl Diazoacetate

Rh₂(OAc)₄

Dichloromethane (DCM)

Ethyl 2-(2-bromoethoxy)acetateAqueous Workup & Purification Isolated Product

Click to download full resolution via product page

Caption: Proposed synthetic workflow for ethyl 2-(2-bromoethoxy)acetate.

Detailed Experimental Protocol
Reaction: Rhodium(II)-Catalyzed O-H Insertion

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir

bar, a dropping funnel, and a nitrogen inlet, add 2-bromoethanol (1.0 eq) and anhydrous
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dichloromethane (DCM) to achieve a 0.5 M concentration.

Catalyst Addition: Add rhodium(II) acetate dimer (Rh₂(OAc)₄, 0.01 eq) to the solution.

Reagent Addition: Prepare a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM in the

dropping funnel. Add the ethyl diazoacetate solution dropwise to the reaction mixture at room

temperature over 1 hour. The addition should be slow enough to control the evolution of

nitrogen gas.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) until the starting material (2-bromoethanol) is consumed.

Quenching: Upon completion, quench the reaction by the addition of a few drops of acetic

acid to decompose any unreacted ethyl diazoacetate.

Workup:

Dilute the reaction mixture with DCM.

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by flash column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-

(2-bromoethoxy)acetate.

Causality Behind Experimental Choices
Rhodium(II) Acetate Dimer as Catalyst: This catalyst is highly effective for promoting the O-H

insertion reaction of diazo compounds, leading to high yields and clean reactions under mild

conditions.

Slow Addition of Ethyl Diazoacetate: This is crucial for safety, as it controls the rate of

nitrogen gas evolution and prevents a dangerous buildup of pressure. It also helps to

minimize the formation of side products.
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Anhydrous Conditions: The use of anhydrous solvent is recommended to prevent the

hydrolysis of the diazoacetate and the catalyst.

Aqueous Workup: The washing steps are essential to remove the catalyst, any unreacted

starting materials, and byproducts, leading to a cleaner crude product for purification.

Potential Applications in Drug Discovery and
Organic Synthesis
The bifunctional nature of ethyl 2-(2-bromoethoxy)acetate makes it a valuable tool in the hands

of a synthetic chemist.

As an Alkylating Agent: The primary alkyl bromide is a reactive electrophile that can

participate in nucleophilic substitution reactions with a wide range of nucleophiles, including

amines, phenols, thiols, and carbanions. This allows for the introduction of the ethoxyacetate

moiety into various molecular scaffolds.

As a Precursor to Heterocycles: The two functional groups can be used in tandem to

construct heterocyclic ring systems. For example, reaction with a dinucleophile could lead to

the formation of morpholine or other related heterocycles.

In PROTAC and Linker Chemistry: In the burgeoning field of Proteolysis Targeting Chimeras

(PROTACs), bifunctional linkers are essential. Ethyl 2-(2-bromoethoxy)acetate can serve as

a starting point for the synthesis of more complex linker structures, with the alkyl bromide

providing a handle for attachment to one part of the chimera and the ester providing a point

for modification or attachment to the other.

Safety and Handling
While a specific safety data sheet for ethyl 2-(2-bromoethoxy)acetate is not readily available, its

structural similarity to other bromoacetates suggests that it should be handled with care. Based

on GHS classifications for similar compounds, the following hazards are anticipated[1]:

Combustible Liquid: May be a warning for flammable liquids.

Skin and Eye Irritant: Causes skin irritation and serious eye irritation.
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Respiratory Irritant: May cause respiratory irritation.

Recommended Handling Precautions:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Predicted Spectroscopic Data
In the absence of published experimental spectra, the following are predictions for the key

spectroscopic features of ethyl 2-(2-bromoethoxy)acetate:

¹H NMR (Proton NMR):

A triplet corresponding to the methyl protons of the ethyl ester.

A quartet corresponding to the methylene protons of the ethyl ester.

A singlet for the methylene protons adjacent to the ester carbonyl.

A triplet for the methylene protons adjacent to the ether oxygen.

A triplet for the methylene protons adjacent to the bromine atom.

¹³C NMR (Carbon NMR):

Signals for the two carbons of the ethyl group.

A signal for the carbonyl carbon of the ester.

Signals for the three methylene carbons in the chain.

IR (Infrared) Spectroscopy:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8382674?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


A strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretch of the ester.

C-O stretching bands for the ether and ester linkages.

C-H stretching bands for the alkyl groups.

Mass Spectrometry (MS):

The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound

containing one bromine atom (M+ and M+2 peaks of roughly equal intensity).

Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group,

and cleavage of the ether linkage.

Conclusion
Ethyl 2-(2-bromoethoxy)acetate represents a valuable, though under-explored, building block

for organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of

chemical transformations, making it a versatile tool for the construction of complex molecular

architectures. This guide has provided a comprehensive overview of its properties, a proposed

robust synthesis, and an outline of its potential applications and safe handling procedures. It is

our hope that this in-depth technical guide will inspire and enable researchers to unlock the full

potential of this promising reagent in their scientific pursuits.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-_2-bromoethoxy_acetate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-_2-bromoethoxy_acetate
https://pdf.benchchem.com/581/An_In_depth_Technical_Guide_to_the_Formation_of_Ethyl_2_2_bromo_6_formylphenoxy_acetate.pdf
https://www.benchchem.com/product/b8382674/docs#introduction-unveiling-a-versatile-bifunctional-reagent
https://www.benchchem.com/product/b8382674/docs#introduction-unveiling-a-versatile-bifunctional-reagent
https://www.benchchem.com/product/b8382674/docs#introduction-unveiling-a-versatile-bifunctional-reagent
https://www.benchchem.com/product/b8382674/docs#introduction-unveiling-a-versatile-bifunctional-reagent
https://www.benchchem.com/product/b8382674?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8382674?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8382674?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

